Nvs-malt1

MALT1 paracaspase inhibition NF-κB signaling biochemical assay

NVS-MALT1 is a fully validated chemical probe (Chemical Probes Portal) for rigorous MALT1 target engagement studies. It binds the caspase-Ig3 domain interface (PDB 7A41, 2.05 Å)—a structurally distinct allosteric site from the Trp580 pocket targeted by MLT-series inhibitors—enabling dissection of conformation-specific NF-κB signaling. Includes matched inactive control (NVS-MALT1-C) for on-target specificity verification per best-practice guidelines. Minimal off-target activity: 1/50 kinases at 10 µM. Biochemical IC50 = 2.4 nM for robust target engagement. Ideal for mechanistic validation and benchmarking novel inhibitors.

Molecular Formula C24H27ClF3N5O4S
Molecular Weight 574.0 g/mol
Cat. No. B10819840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs-malt1
Molecular FormulaC24H27ClF3N5O4S
Molecular Weight574.0 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)C(C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC
InChIInChI=1S/C24H27ClF3N5O4S/c1-14(37-3)21-18(13-29-20-12-19(25)31-33(20)21)30-17-6-4-15(5-7-17)22(24(26,27)28)32(2)23(34)16-8-10-38(35,36)11-9-16/h4-7,12-14,16,22,30H,8-11H2,1-3H3/t14-,22-/m0/s1
InChIKeyNVGROBHDOYRPAN-FPTDNZKUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVS-MALT1: A Validated Chemical Probe for Allosteric MALT1 Protease Inhibition in NF-κB Pathway Research and Procurement


NVS-MALT1 (CAS 2772439-62-8, molecular weight 574.02 g/mol) is a chemical probe-grade allosteric inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase [1]. The compound binds at the interface between the caspase and Ig3 domains of MALT1, as confirmed by X-ray crystallography (PDB ID: 7A41 at 2.05 Å resolution), inducing a conformational change that locks the catalytic site in an inactive state [2][3]. Developed and validated through the Chemical Probes Portal with support from the Wellcome Trust, NVS-MALT1 is an established research tool for interrogating MALT1-dependent NF-κB signaling in lymphocyte biology and lymphoma models . This compound is not a clinical candidate; its primary utility lies in mechanistic target validation studies and as a reference standard for benchmarking novel MALT1 inhibitors.

Why NVS-MALT1 Cannot Be Substituted with Other MALT1 Inhibitors Without Experimental Validation


MALT1 inhibitors are not functionally interchangeable. Despite sharing the same nominal target, compounds within this class exhibit divergent allosteric binding sites, distinct selectivity profiles, varying biochemical and cellular potencies, and differing degrees of orthogonal validation [1]. NVS-MALT1 binds at the caspase-Ig3 domain interface—a structurally distinct pocket from the Trp580 allosteric site engaged by inhibitors such as MLT-748 and MLT-985—resulting in mechanistically non-equivalent inhibition [2][3]. Additionally, NVS-MALT1 carries the designation of a fully validated chemical probe with a matched inactive control compound (NVS-MALT1-C), a level of orthogonal characterization absent from many commercial MALT1 inhibitors, including JNJ-67856633 (safimaltib) and MLT-985 [4]. Substituting NVS-MALT1 with an alternative MALT1 inhibitor introduces confounding variables in binding kinetics, cellular efficacy thresholds, and off-target activity that can undermine experimental reproducibility and data interpretation. The quantitative evidence presented in Section 3 establishes the specific, measurable parameters that differentiate NVS-MALT1 from its closest comparators.

Quantitative Differentiation of NVS-MALT1 Against Comparator MALT1 Inhibitors: Biochemical Potency, Selectivity, and Structural Binding Evidence


Biochemical Potency: NVS-MALT1 IC50 of 2.4 nM vs MLT-985 IC50 of 3 nM vs JNJ-67856633 IC50 of 74 nM

NVS-MALT1 demonstrates biochemical inhibitory potency with an IC50 of 2.4 nM against recombinant MALT1 in human biochemical assays conducted under high salt conditions [1]. This potency positions NVS-MALT1 1.25-fold more potent than MLT-985 (IC50 = 3 nM) in cross-study comparison under distinct assay conditions, and 30.8-fold more potent than JNJ-67856633 (IC50 = 74 nM, pIC50 = 7.13) [2][3]. Note: The NVS-MALT1 IC50 was determined under high salt conditions, whereas comparator IC50 values were obtained under standard assay conditions; therefore, these potency differences represent cross-study comparable evidence rather than direct head-to-head comparisons in identical assay systems.

MALT1 paracaspase inhibition NF-κB signaling biochemical assay allosteric inhibitor potency

Structural Binding Site Differentiation: Caspase-Ig3 Domain Interface vs Trp580 Allosteric Pocket

X-ray crystallography data (PDB ID: 7A41, resolution 2.05 Å) confirms that NVS-MALT1 binds at the interface between the caspase domain and the immunoglobulin-like Ig3 domain of MALT1, inducing a distinct conformational change that locks the catalytic site in an inactive conformation [1]. In contrast, inhibitors of the MLT series (including MLT-748, MLT-747, and MLT-985) bind to the Trp580 allosteric pocket, a structurally distinct site that displaces Trp580 to achieve catalytic site inactivation [2][3]. This binding site divergence means NVS-MALT1 and Trp580-binding inhibitors stabilize different conformational states of MALT1, which may result in differential effects on MALT1 scaffolding functions and protein-protein interactions within the CARD11-BCL10-MALT1 (CBM) signalosome.

allosteric binding site X-ray crystallography MALT1 conformational state structure-based drug design

Kinase Selectivity Profile: NVS-MALT1 Shows Single Off-Target Hit at 10 µM vs MLT-985 Broader Protease Selectivity Data

In a panel of 50 kinases screened at 10 µM, NVS-MALT1 demonstrated a clean selectivity profile with only one detectable off-target interaction: FLT3 inhibition of 3.5 µM; all other 49 kinases showed no significant activity at the tested concentration [1]. The allosteric binding mechanism of NVS-MALT1 precludes cross-reactivity with other proteases [1]. For MLT-985, selectivity profiling across a panel of 23 human proteases demonstrated all IC50 values >10 µM, including against cysteine proteases such as Caspase 3 and Cathepsins B, C, K, L, and S [2]. These selectivity assessments were conducted using different assay panels (kinase panel for NVS-MALT1; protease panel for MLT-985), representing complementary rather than directly comparable selectivity evidence.

off-target profiling kinase selectivity chemical probe validation target specificity

Chemical Probe Validation Status: NVS-MALT1 Has Matched Inactive Control Compound (NVS-MALT1-C)

NVS-MALT1 is a fully validated chemical probe with a designated matched inactive control compound, NVS-MALT1-C, which serves as an essential negative control for distinguishing on-target pharmacological effects from compound-specific off-target or assay artifacts [1]. In contrast, MLT-985 and JNJ-67856633 (safimaltib) are commercially available inhibitors but do not have publicly available matched inactive control compounds designated for routine experimental use [2][3]. This distinction is critical for rigorous target validation studies where the use of an inactive analog is required to establish causality between MALT1 inhibition and observed phenotypic outcomes.

chemical probe validation inactive control experimental reproducibility target engagement confirmation

Molecular Properties and Procurement Considerations: Physical Parameters of NVS-MALT1 vs Key Comparators

NVS-MALT1 has a molecular weight of 574.02 g/mol (MW: 573.14 calculated), cLogP of 4.72, TPSA of 105.9, 7 rotatable bonds, and 2 chiral centers, with no structural alerts detected [1]. By comparison, MLT-985 has a molecular weight of 448.27 g/mol , and JNJ-67856633 (safimaltib) is a clinical-stage compound with oral bioavailability [2]. These physicochemical differences influence solubility, permeability, and formulation requirements for in vitro and in vivo experiments. NVS-MALT1 is optimized as a chemical probe for in vitro and ex vivo mechanistic studies rather than for in vivo pharmacokinetic performance, which distinguishes its procurement and application profile from clinical candidates such as JNJ-67856633.

molecular weight clogP chemical properties compound procurement

Recommended Research Applications for NVS-MALT1 Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Structurally Distinct Allosteric MALT1 Inhibition

NVS-MALT1 is the appropriate selection for studies investigating MALT1 conformational dynamics and allosteric regulation via the caspase-Ig3 domain interface. The compound's binding site at the caspase-Ig3 interface (confirmed by PDB 7A41 at 2.05 Å resolution) differs fundamentally from the Trp580 pocket targeted by MLT-series inhibitors [1][2]. Researchers comparing the functional consequences of stabilizing distinct MALT1 conformational states—particularly with respect to differential effects on CBM signalosome scaffolding versus proteolytic activity—should use NVS-MALT1 in parallel with a Trp580-binding inhibitor to dissect these mechanistic distinctions.

Target Validation Studies Requiring Orthogonal Controls and Publication-Grade Reproducibility

For rigorous MALT1 target validation studies, NVS-MALT1 provides a critical advantage: the availability of a matched inactive control compound, NVS-MALT1-C [1]. This orthogonal control enables researchers to distinguish on-target MALT1 inhibition effects from compound-specific artifacts, meeting the validation standards recommended by chemical probe best-practice guidelines [3]. In contrast, studies using MLT-985 or JNJ-67856633 without matched inactive controls may face increased scrutiny during peer review regarding the specificity of observed phenotypes.

Kinase-Selective MALT1 Inhibition in Signaling Pathway Studies

NVS-MALT1 is appropriate for experiments where kinase off-target activity could confound interpretation of NF-κB signaling outcomes. Selectivity profiling of NVS-MALT1 across a 50-kinase panel at 10 µM identified only one off-target interaction (FLT3 inhibition at 3.5 µM), with 49/50 kinases showing no significant activity [1]. Researchers working in cellular systems where FLT3 signaling is not a confounding variable (or where FLT3 inhibitors are used as controls) can have confidence that observed effects on NF-κB signaling are attributable to MALT1 inhibition rather than broader kinome modulation.

In Vitro and Ex Vivo Mechanistic Studies Prioritizing High Biochemical Potency

NVS-MALT1 is suitable for in vitro and ex vivo studies where high biochemical potency (IC50 = 2.4 nM under high salt conditions) enables robust target engagement at lower compound concentrations [1][2]. This potency profile may reduce compound consumption in dose-response experiments and provide greater dynamic range for assessing partial inhibition effects. Researchers should note that NVS-MALT1 is not optimized for oral bioavailability or in vivo pharmacokinetics; for animal studies requiring oral dosing, clinical-stage candidates such as JNJ-67856633 should be considered, with the understanding that such compounds lack the orthogonal validation of a chemical probe [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvs-malt1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.